1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid
Description
1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrazine core substituted with a bromine atom at position 1 and a carboxylic acid group at position 2. The bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions, while the carboxylic acid group allows for further derivatization or salt formation .
Properties
Molecular Formula |
C7H4BrN3O2 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
1-bromoimidazo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-4-3-9-1-2-11(4)6(10-5)7(12)13/h1-3H,(H,12,13) |
InChI Key |
OUNFWKVQPFTEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=O)O)Br)C=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with tert-butyl hydroperoxide alone to facilitate a one-pot tandem cyclization and bromination reaction . These methods are efficient and do not require the use of a base.
Chemical Reactions Analysis
1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include iodine, tert-butyl hydroperoxide, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
The biological activity of 1-bromoimidazo[1,5-a]pyrazine-3-carboxylic acid has been investigated in several studies:
Antimicrobial Activity
Research indicates that compounds with imidazo[1,5-a]pyrazine structures exhibit significant antimicrobial properties. Notably, derivatives of this compound have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogenic bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.006 μM against certain strains of M. tuberculosis, highlighting its potential as a novel anti-TB agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines.
- IC50 Values : The compound exhibited IC50 values below 150 μM in several assays, indicating effective growth inhibition against cancer cells such as HeLa and A549 .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit key inflammatory mediators, thereby reducing inflammation in various disease models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at different positions on the imidazo and pyrazine rings can significantly influence its potency and selectivity.
| Compound Modification | Observed Effect |
|---|---|
| Bromine at C1 | Enhanced binding affinity |
| Carboxylic acid at C3 | Increased anticancer activity |
| Substituents at C2 and C6 | Improved potency against M. tuberculosis |
Case Study 1: Antimicrobial Efficacy Against MDR-TB
A series of experiments evaluated the efficacy of this compound against MDR-TB strains. The results indicated that this compound had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The IC50 values were determined to be below 150 μM for several derivatives, highlighting their potential for selective targeting of cancer cells without significant harm to normal cells .
Summary Table of Biological Activities
| Activity Type | MIC/IC50 Values | Notes |
|---|---|---|
| Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
| Antimicrobial | MIC ≤ 0.006 μM | Effective against MDR-TB and XDR-TB strains |
| Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Mechanism of Action
The mechanism of action of 1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the imidazo[1,5-a]pyrazine core can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Key Observations :
- Core Modifications : Replacement of the pyrazine ring with pyridine (e.g., 1-bromoimidazo[1,5-a]pyridine derivatives) alters electronic properties and binding affinities .
- Substituent Effects : Halogen positioning (e.g., bromine at position 1 vs. 3) influences reactivity and steric interactions in downstream reactions .
- Saturation : Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine) enhance solubility but reduce aromatic conjugation .
Biological Activity
1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- SMILES : C1=CC2=C(N=C(N2C=C1)C(=O)O)Br
- InChIKey : ZHBCSASHICLCOL-UHFFFAOYSA-N
These structural features contribute to the compound's biological interactions, particularly its ability to bind to various molecular targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom and carboxylic acid group are crucial for binding, influencing the activity of several biological pathways. Notably, it has been identified as an inhibitor of phosphodiesterase (PDE) enzymes, which play a key role in signal transduction in cells.
Antimicrobial Activity
Recent studies have shown that derivatives of imidazo[1,5-a]pyrazines exhibit significant activity against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 µM against Mycobacterium tuberculosis strains .
Neuropharmacological Effects
Research indicates that imidazo[1,5-a]pyrazine derivatives can modulate neurotransmitter systems. Specifically, they have been explored for their potential in treating neurological disorders by inhibiting PDE10A, which is implicated in cognitive deficits and psychosis . The ability to influence central nervous system pathways positions these compounds as candidates for addressing various psychiatric conditions.
Case Studies
- Inhibition of Helicobacter pylori : A study identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics that inhibit the VirB11 ATPase in Helicobacter pylori. The lead compound showed an IC50 value of 7 µM, indicating effective inhibition .
- Anti-TB Activity : Compounds derived from the imidazo[1,2-a]pyrazine scaffold were evaluated in a high-throughput screening approach, leading to the identification of several hits with potent anti-TB activity. Notably, one compound demonstrated a 90% reduction in bacterial load in a mouse model when administered at doses of 0.4 mg/kg .
Data Summary
Q & A
Q. Basic Characterization
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., downfield shifts for Br and COOH protons at δ 8.5–9.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 309.04 for CHBrFNO) .
Advanced Analysis - X-ray Crystallography : Resolves ambiguities in fused-ring systems, revealing bond angles critical for receptor binding .
- Tandem MS/MS : Identifies fragmentation patterns for stability studies under physiological conditions .
How can researchers resolve contradictions in biological activity data across studies?
Q. Basic Troubleshooting
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For cytotoxicity assays against HEPG2-1, IC discrepancies may arise from differences in compound solubility or DMSO concentration .
Advanced Strategies - Meta-Analysis : Compare datasets using tools like PubChem BioAssay. For example, pyrazolo[1,5-a]pyrimidine derivatives show IC values ranging from 2.70–4.90 µM, requiring normalization against control compounds like WIN55,212-2 .
What are the key considerations for chemical stability and long-term storage?
Q. Basic Guidelines
- Storage : Store at −20°C under inert gas (Ar/N) to prevent hydrolysis of the carboxylic acid group .
- Stability : The bromine substituent is light-sensitive; use amber vials to avoid debromination .
Advanced Degradation Studies - Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., free imidazole or decarboxylated derivatives) .
What methodologies are recommended for evaluating its potential in kinase inhibition or anticancer applications?
Q. Basic Assay Design
- Kinase Profiling : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-Glo™ luminescent assays to measure IC .
- Cytotoxicity : MTT assays on HEPG2-1 cells, with doxorubicin as a positive control .
Advanced Mechanistic Studies - Apoptosis Markers : Western blotting for caspase-3/9 and PARP cleavage .
- Molecular Dynamics Simulations : Predict binding modes to ATP-binding pockets .
How can the bromine atom be leveraged for further functionalization?
Q. Basic Derivatization
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to install biaryl motifs .
- Nucleophilic Substitution : Replace Br with amines or thiols under basic conditions .
Advanced Applications - Click Chemistry : Azide-alkyne cycloadditions to generate triazole-linked conjugates for targeted drug delivery .
What purification challenges arise during synthesis, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
